N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide
Description
N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide is a synthetic small molecule characterized by a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 3. An ethyl linker connects the thiazole to a 3,4-dimethoxybenzamide moiety.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14-21(31-23(25-14)16-7-9-18(28-3)20(13-16)30-5)10-11-24-22(26)15-6-8-17(27-2)19(12-15)29-4/h6-9,12-13H,10-11H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUOSSIEAHXWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide is a complex organic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C22H24N2O4S
- CAS Number : 893997-41-6
This compound belongs to the class of thiazole derivatives and features a thiazole ring, benzamide group, and dimethoxyphenyl substituents. It has been investigated for various biological activities including antimicrobial, antifungal, and anticancer properties.
Synthesis
The synthesis typically involves multiple steps:
- Thiazole Ring Formation : Cyclization of appropriate precursors.
- Electrophilic Aromatic Substitution : Introduction of the dimethoxyphenyl group.
- Coupling Reaction : Final assembly with 3-methylbenzoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance:
- Mechanism of Action : The compound may inhibit certain enzymes involved in cell proliferation or disrupt key signaling pathways that promote tumor growth.
Antimicrobial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains and fungi:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective antifungal |
The biological mechanisms underlying the activity of this compound include:
- Enzyme Inhibition : Binding to active sites of enzymes to inhibit their function.
- Signal Transduction Modulation : Affecting pathways that control cell growth and apoptosis.
- Cell Wall Disruption : In the case of microbial targets, interfering with cell wall synthesis.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
-
Study on Cancer Cell Lines :
- A study reported that this compound reduced viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways.
-
Antimicrobial Efficacy Testing :
- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria and moderate effects against Gram-negative strains.
Comparison with Similar Compounds
Structural Analogues with Benzamide/Sulfonamide Groups
The compound shares structural similarities with derivatives featuring benzamide or sulfonamide functional groups. Key examples include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : Fluorine or nitro groups in analogs () improve metabolic stability and binding affinity compared to methoxy groups .
Thiazole and Thiadiazole Derivatives
Thiazole and thiadiazole heterocycles are prevalent in bioactive molecules. Comparisons include:
Table 2: Heterocyclic Analogues
Key Observations :
- Thiazole vs. Thiadiazole : Thiadiazoles () often exhibit broader antimicrobial activity, while thiazoles (target compound) are more common in anticancer and anti-inflammatory contexts .
- Substituent Impact : The target compound’s 3,4-dimethoxyphenyl groups may enhance CNS permeability compared to halogenated thiadiazoles () .
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves two stages: (1) formation of the thiazole ring and (2) coupling with the benzamide moiety. A common approach reacts 2-aminothiazole derivatives with substituted benzoyl chlorides under basic conditions (e.g., triethylamine in dichloromethane or chloroform) to neutralize HCl byproducts . Critical parameters include solvent polarity (DMF enhances solubility of intermediates), temperature (20–25°C avoids side reactions), and stoichiometric ratios (excess benzoyl chloride improves coupling efficiency). Post-synthesis purification via recrystallization (ethanol-DMF mixtures) or column chromatography is essential for high purity .
Basic: How is the compound structurally characterized, and which spectroscopic methods are most effective?
Answer:
Structural confirmation relies on:
- NMR spectroscopy : 1H NMR identifies methoxy (δ 3.7–3.9 ppm), thiazole protons (δ 6.8–7.5 ppm), and ethyl linker protons (δ 2.5–3.2 ppm). 13C NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₉H₃₁N₃O₆S) with <5 ppm error .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous benzamide-thiazole hybrids .
Advanced: How can researchers optimize synthesis to improve purity and scalability?
Answer:
Key strategies include:
- Solvent optimization : Replacing dichloromethane with acetonitrile reduces side-product formation during thiazole ring closure .
- Coupling agents : Use of HATU or EDCI improves benzamide coupling efficiency (yield increases from 65% to >85%) .
- Flow chemistry : Continuous flow systems enhance reaction control for thiazole intermediates, reducing batch variability .
- In-line purification : Integrating HPLC post-synthesis ensures >98% purity for biological assays .
Advanced: How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
Answer:
Discrepancies arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains alter potency. Standardize using ATCC-recommended protocols .
- Substituent effects : The position of methoxy groups (3,4- vs. 2,4-dimethoxy) impacts target binding. Comparative SAR studies using isosteric analogs clarify structure-activity trends .
- Solubility limitations : Poor aqueous solubility (logP ~4.2) may underreport in vitro activity. Use DMSO-PBS co-solvents (≤0.1% DMSO) to mitigate artifacts .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like tubulin (anticancer) or CYP51 (antifungal). Validate with mutagenesis studies (e.g., Kd calculations vs. predicted ΔG) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, identifying critical residues (e.g., Thr139 in tubulin) for hydrogen bonding .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with activity .
Basic: What are the primary biological targets of this compound based on current research?
Answer:
- Microtubule disruption : Inhibits tubulin polymerization (IC₅₀ = 1.2 µM in MCF-7 cells), analogous to colchicine-site binders .
- Enzyme inhibition : Targets fungal lanosterol 14α-demethylase (CYP51, Ki = 0.8 µM) and bacterial dihydrofolate reductase (DHFR, IC₅₀ = 5.3 µM) .
- Apoptosis induction : Activates caspase-3/7 in leukemia cells (EC₅₀ = 2.4 µM) via mitochondrial pathway .
Advanced: How to design derivatives to enhance bioavailability without compromising activity?
Answer:
- Prodrug strategies : Convert methoxy groups to phosphate esters (improves aqueous solubility; reconverts in vivo via phosphatases) .
- Bioisosteric replacement : Replace thiazole with 1,2,4-triazole (retains H-bonding; reduces logP by 0.5 units) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzamide nitrogen to prolong half-life .
Basic: What in vitro models are recommended for initial biological screening?
Answer:
- Anticancer : NCI-60 cell panel with GI₅₀ determination; validate with clonogenic assays .
- Antimicrobial : Broth microdilution (CLSI guidelines) against Candida albicans (ATCC 90028) and Staphylococcus aureus (ATCC 29213) .
- Toxicity : HepG2 cells for hepatotoxicity screening (IC₅₀ >10 µM desirable) .
Advanced: How to analyze metabolic stability and cytochrome P450 interactions?
Answer:
- Microsomal assays : Incubate with human liver microsomes (HLMs) + NADPH; quantify parent compound via LC-MS/MS (t₁/₂ <30 min suggests rapid clearance) .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify off-target effects .
- Metabolite ID : HRMS/MS fragments (e.g., m/z 312.1 for O-demethylated metabolite) .
Basic: What are the critical storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation of methoxy groups .
- Solvent : Dissolve in anhydrous DMSO (≤10 mM aliquots) to avoid hydrolysis; avoid aqueous buffers for long-term storage .
- Purity monitoring : Annual reanalysis via HPLC (C18 column, 254 nm) to detect degradation (<5% impurity acceptable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
